molecular formula C26H27ClN4O3 B12418837 AChE/HDAC-IN-1

AChE/HDAC-IN-1

Cat. No.: B12418837
M. Wt: 479.0 g/mol
InChI Key: WNEPUZILCBHSEU-MDWZMJQESA-N
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Description

AChE/HDAC-IN-1 is a dual inhibitor that targets both acetylcholinesterase and histone deacetylase enzymes. Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft, while histone deacetylases are involved in the removal of acetyl groups from histone proteins, affecting gene expression. This compound has garnered interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/HDAC-IN-1 typically involves a multi-step process that includes the formation of key intermediates followed by their coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. For instance, the synthesis might start with the preparation of a benzamide derivative, followed by its coupling with a hydroxamic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography, are essential to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

AChE/HDAC-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s stability and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used, typically under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

AChE/HDAC-IN-1 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of acetylcholinesterase and histone deacetylases, providing insights into enzyme mechanisms and interactions.

    Biology: The compound is employed in cellular studies to investigate the effects of dual inhibition on cell signaling pathways and gene expression.

    Medicine: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and other conditions where acetylcholinesterase and histone deacetylases play a role.

    Industry: The compound is used in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and diagnostic tools.

Mechanism of Action

AChE/HDAC-IN-1 exerts its effects by inhibiting both acetylcholinesterase and histone deacetylases. The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Inhibition of histone deacetylases results in increased acetylation of histone proteins, leading to changes in gene expression. These combined effects can modulate various cellular processes, including neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    COX-2-IN-23: This compound also targets acetylcholinesterase and histone deacetylases, exhibiting similar inhibitory properties.

    Scriptaid: A known histone deacetylase inhibitor with activity against multiple isoforms.

    Trichostatin A: Another histone deacetylase inhibitor with broad-spectrum activity.

Uniqueness

AChE/HDAC-IN-1 is unique due to its dual inhibitory action on both acetylcholinesterase and histone deacetylases. This dual targeting approach can provide synergistic therapeutic effects, making it a promising candidate for the treatment of complex diseases like Alzheimer’s disease, where both cholinergic dysfunction and epigenetic dysregulation are involved.

Properties

Molecular Formula

C26H27ClN4O3

Molecular Weight

479.0 g/mol

IUPAC Name

N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

InChI

InChI=1S/C26H27ClN4O3/c27-19-11-12-21-23(16-19)30-22-5-2-1-4-20(22)25(21)28-14-3-15-29-26(33)18-9-6-17(7-10-18)8-13-24(32)31-34/h6-13,16,34H,1-5,14-15H2,(H,28,30)(H,29,33)(H,31,32)/b13-8+

InChI Key

WNEPUZILCBHSEU-MDWZMJQESA-N

Isomeric SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)C4=CC=C(C=C4)/C=C/C(=O)NO

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)C4=CC=C(C=C4)C=CC(=O)NO

Origin of Product

United States

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